molecular formula C28H25NO6 B14953916 1-(furan-2-ylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[3-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one

1-(furan-2-ylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[3-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14953916
M. Wt: 471.5 g/mol
InChI Key: DHCMYSOYSCKPFU-LCUIJRPUSA-N
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Description

1-[(furan-2-yl)methyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-[3-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups, including furan, benzofuran, and pyrrolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(furan-2-yl)methyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-[3-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reaction conditions. The general synthetic route can be outlined as follows:

    Formation of the furan-2-ylmethyl intermediate: This step involves the reaction of furan with a suitable alkylating agent to introduce the furan-2-ylmethyl group.

    Synthesis of the benzofuran intermediate: The benzofuran moiety is synthesized through a cyclization reaction involving a phenol derivative and an appropriate carbonyl compound.

    Coupling of intermediates: The furan-2-ylmethyl and benzofuran intermediates are coupled using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.

    Formation of the pyrrolone ring: The final step involves the cyclization of the coupled intermediate to form the pyrrolone ring, typically using a base-catalyzed reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(furan-2-yl)methyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-[3-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted products.

Scientific Research Applications

1-[(furan-2-yl)methyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-[3-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its complex structure and functional groups can be exploited in the design of novel materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-[(furan-2-yl)methyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-[3-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid derivatives: These compounds share the furan moiety and exhibit similar reactivity.

    Benzofuran derivatives: Compounds with the benzofuran structure have comparable properties and applications.

    Pyrrolone derivatives: These compounds have the pyrrolone ring and can undergo similar chemical reactions.

Uniqueness

1-[(furan-2-yl)methyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-[3-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of multiple functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C28H25NO6

Molecular Weight

471.5 g/mol

IUPAC Name

(4Z)-1-(furan-2-ylmethyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H25NO6/c1-3-11-33-21-7-4-6-18(15-21)25-24(27(31)28(32)29(25)16-22-8-5-12-34-22)26(30)19-9-10-23-20(14-19)13-17(2)35-23/h3-10,12,14-15,17,25,30H,1,11,13,16H2,2H3/b26-24-

InChI Key

DHCMYSOYSCKPFU-LCUIJRPUSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC(=CC=C5)OCC=C)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC(=CC=C5)OCC=C)O

Origin of Product

United States

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